Biotina-HPDP

Descripción general

Descripción

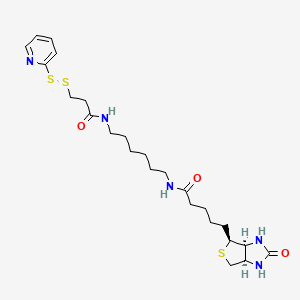

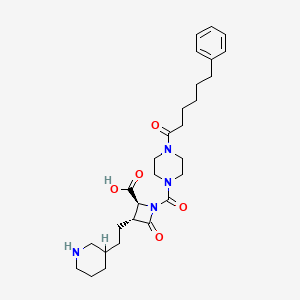

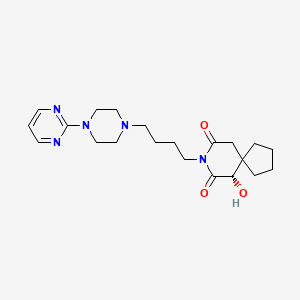

Biotina-HPDP, también conocido como N-[6-(biotinamido)hexil]-3’-(2’-piridilditiol)propionamida, es un reactivo de etiquetado de biotina permeable a la membrana. Se utiliza ampliamente en la investigación bioquímica por su capacidad para reaccionar con grupos sulfhidrilo (-SH), formando un enlace disulfuro reversible. Esta propiedad lo hace particularmente útil para el etiquetado y la purificación de proteínas y otras moléculas que contienen grupos sulfhidrilo .

Aplicaciones Científicas De Investigación

Biotin-HPDP has a wide range of applications in scientific research, including:

Affinity Purification: Biotin-HPDP is used to label proteins and other molecules, which can then be captured using streptavidin or avidin-conjugated beads for purification.

Cell Surface Receptor Studies: It is used to label and purify cell surface receptors, allowing for the study of receptor-ligand interactions.

S-Nitrosylation Studies: Biotin-HPDP is used in the biotin switch technique to detect S-nitrosylated proteins by tagging them with biotin after reduction of S-nitrosothiols.

Mecanismo De Acción

Biotina-HPDP ejerce sus efectos a través de la formación de un enlace disulfuro con grupos sulfhidrilo en moléculas diana. El mecanismo implica:

Reacción con grupos sulfhidrilo: this compound reacciona con grupos sulfhidrilo libres en proteínas u otras moléculas, formando un enlace disulfuro y liberando piridina-2-tiona.

Escisión del enlace disulfuro: El enlace disulfuro se puede romper mediante agentes reductores como el DTT o el TCEP, liberando la molécula biotinilada y regenerando el grupo sulfhidrilo original.

Unión a avidina/estreptavidina: La molécula biotinilada se puede unir entonces a avidina o estreptavidina con alta afinidad, lo que permite su detección o purificación.

Análisis Bioquímico

Biochemical Properties

Biotin-HPDP specifically reacts with reduced thiols (-SH) in near-neutral buffers to form reversible disulfide bonds . This property allows Biotin-HPDP to interact with enzymes, proteins, and other biomolecules that contain sulfhydryl groups . The nature of these interactions is covalent, forming a disulfide bond between the target sulfhydryl molecule and the biotin group .

Cellular Effects

The effects of Biotin-HPDP on cells are primarily related to its ability to label proteins via covalent disulfide bond formation . This labeling can influence cell function by modifying the activity of proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin-HPDP exerts its effects at the molecular level through its ability to form reversible disulfide bonds with sulfhydryl groups on proteins . This can result in changes in gene expression and enzyme activity, as the biotin tag can be recognized and bound by avidin, streptavidin, or NeutrAvidin Protein .

Temporal Effects in Laboratory Settings

The effects of Biotin-HPDP can change over time in laboratory settings. The disulfide bond formed between the target sulfhydryl molecule and the biotin group can be cleaved by reducing agents . This allows for the release of the biotin group and the regeneration of the protein in its original, unmodified form .

Metabolic Pathways

Biotin-HPDP is involved in the metabolic pathway of protein biotinylation . It interacts with enzymes and cofactors that contain sulfhydryl groups, forming a disulfide bond .

Transport and Distribution

Biotin-HPDP is a membrane-permeable compound . This allows it to be transported and distributed within cells and tissues, interacting with proteins that contain sulfhydryl groups .

Subcellular Localization

The subcellular localization of Biotin-HPDP is likely to be widespread due to its membrane-permeable nature . It can interact with proteins in various compartments or organelles that contain sulfhydryl groups .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Biotina-HPDP se sintetiza a través de un proceso de varios pasos que implica la reacción de biotina con un compuesto de piridilditiol. La síntesis suele implicar los siguientes pasos:

Activación de la biotina: La biotina se activa primero mediante la reacción con un agente de activación adecuado para formar un intermedio.

Reacción de acoplamiento: El intermedio de biotina activado se hace reaccionar entonces con un compuesto de piridilditiol para formar this compound.

Purificación: El producto final se purifica mediante técnicas cromatográficas para obtener this compound con alta pureza.

Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se optimizan para maximizar la eficiencia de la reacción de acoplamiento y minimizar la formación de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: Biotina-HPDP principalmente experimenta reacciones con grupos sulfhidrilo, formando enlaces disulfuro. Las reacciones clave incluyen:

Reacción de sustitución: this compound reacciona con grupos sulfhidrilo libres en proteínas u otras moléculas, formando un enlace disulfuro y liberando piridina-2-tiona como subproducto

Reactivos y condiciones comunes:

Reactivos: Los reactivos comunes utilizados en reacciones con this compound incluyen DTT, TCEP y otros agentes reductores.

Condiciones: Las reacciones se llevan a cabo normalmente en tampones casi neutros (pH 6,5 a 7,5), como la solución salina tamponada con fosfato (PBS). .

Productos principales:

Moléculas biotiniladas: El producto principal de la reacción es la molécula biotinilada, que se puede purificar y analizar posteriormente.

Piridina-2-tiona: Este es un subproducto de la reacción de sustitución y se puede detectar por su absorción a 343 nm.

4. Aplicaciones en la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Etiquetado de proteínas: Se utiliza para biotinilar anticuerpos y otras proteínas para su uso en diversos métodos proteínicos, incluidos el Western blotting, la inmunoprecipitación y los ensayos inmunoenzimáticos (ELISA).

Purificación por afinidad: this compound se utiliza para etiquetar proteínas y otras moléculas, que luego se pueden capturar utilizando cuentas conjugadas con estreptavidina o avidina para la purificación.

Estudios de receptores de la superficie celular: Se utiliza para etiquetar y purificar receptores de la superficie celular, lo que permite el estudio de las interacciones receptor-ligando.

Estudios de S-nitrosilación: this compound se utiliza en la técnica del cambio de biotina para detectar proteínas S-nitrosiladas etiquetándolas con biotina después de la reducción de S-nitrosotioles.

Comparación Con Compuestos Similares

Biotina-HPDP es único en su capacidad para formar enlaces disulfuro reversibles con grupos sulfhidrilo. Los compuestos similares incluyen:

Maleimida-biotina: Reacciona con grupos sulfhidrilo para formar enlaces tioéter estables, pero el enlace no es reversible.

Iodoacetil-biotina: También reacciona con grupos sulfhidrilo para formar enlaces tioéter estables, pero carece de la reversibilidad de this compound.

Piridilditiol-biotina: Similar a this compound, forma enlaces disulfuro reversibles con grupos sulfhidrilo.

This compound destaca por su unión reversible, que permite la recuperación de la molécula original, no modificada, después de la purificación .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHBNRMJLFRGO-YDHSSHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580280 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129179-83-5 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Biotin-HPDP and what is its primary use in research?

A1: Biotin-HPDP (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]

Q2: How does Biotin-HPDP interact with its target molecules?

A2: Biotin-HPDP reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within Biotin-HPDP. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of Biotin-HPDP and the target cysteine residue. [, , ]

Q3: How does the concentration of Biotin-HPDP impact its use in nanoparticle-based detection systems?

A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM Biotin-HPDP was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []

Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of Biotin-HPDP?

A5: Research investigating the kinetics of coupling reactions using Biotin-HPDP with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between Biotin-HPDP and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving Biotin-HPDP. []

Q5: How is Biotin-HPDP used to study the effects of S-nitrosylation on protein function?

A6: Biotin-HPDP is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, Biotin-HPDP was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]

Q6: Can Biotin-HPDP be used to study protein glutathionylation?

A7: Yes, Biotin-HPDP is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used Biotin-HPDP to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

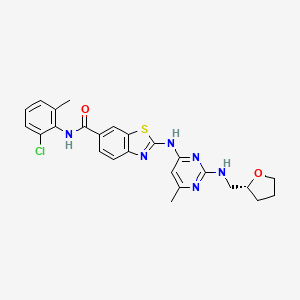

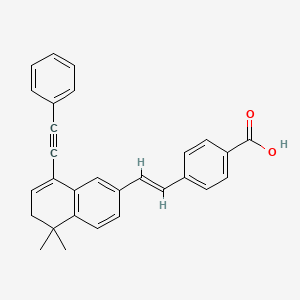

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

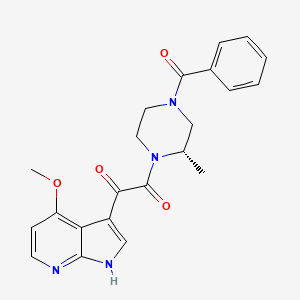

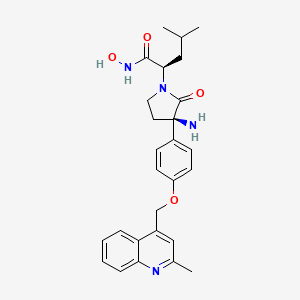

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)